molecular formula C25H26N4O3S B2565481 N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide CAS No. 422530-88-9

N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2565481
CAS No.: 422530-88-9
M. Wt: 462.57
InChI Key: QDAIWGONXDMSNO-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) source . EGFR is a well-characterized tyrosine kinase that plays a critical role in regulating cellular processes such as proliferation, differentiation, and survival; its dysregulation is a hallmark of numerous cancers, particularly non-small cell lung cancer, pancreatic cancer, and glioblastoma. This compound is designed to target the ATP-binding site of the receptor, thereby blocking its aberrant signaling activity. The molecular structure incorporates key pharmacophores, including the 4-oxo-3,4-dihydroquinazoline core, which is a privileged scaffold in kinase inhibitor design, and strategic substitutions like the furanylmethyl and pyridinylmethylsulfanyl groups to optimize binding affinity and selectivity. Its primary research value lies in the investigation of EGFR-driven oncogenic pathways, enabling studies on mechanisms of acquired resistance, the exploration of combination therapies, and the preclinical evaluation of novel treatment strategies for tyrosine kinase inhibitor-resistant malignancies. Researchers utilize this compound as a precise chemical tool to dissect EGFR signaling dynamics and to validate new therapeutic hypotheses in cellular and in vivo disease models.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-2-3-4-13-29-24(31)21-8-7-19(23(30)27-16-20-6-5-14-32-20)15-22(21)28-25(29)33-17-18-9-11-26-12-10-18/h5-12,14-15H,2-4,13,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAIWGONXDMSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Introduction of the Furan and Pyridine Groups: The furan-2-yl and pyridin-4-yl groups can be introduced via nucleophilic substitution reactions.

    Final Coupling and Functionalization: The final step involves coupling the intermediate with the desired sulfanyl and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

2.1. Carboxamide Group

  • Hydrolysis : Conversion to carboxylic acid under acidic/basic conditions (e.g., HCl/H2O or NaOH).

  • Amidation : Reaction with amines to form substituted amides (e.g., coupling with alcohols via EDC/NHS) .

2.2. Sulfanyl Group

  • Oxidation : Conversion to sulfoxide/sulfone using oxidizing agents (e.g., H2O2, mCPBA) .

  • Nucleophilic substitution : Potential displacement by strong nucleophiles (e.g., thiols, Grignard reagents) under basic conditions.

2.3. Furan-2-ylmethyl Group

  • Electrophilic substitution : Limited due to furan’s electron-rich nature, but possible under harsh conditions (e.g., nitration) .

  • Oxidative cleavage : Cleavage to carboxylic acid using oxidants like KMnO4/H+ or OsO4 .

Table 2: Functional Group Reactions

GroupReaction TypeProducts/ConditionsReference
CarboxamideHydrolysisCarboxylic acid (acid/base)
SulfanylOxidationSulfoxide/sulfone (H2O2/mCPBA)
Furan-2-ylmethylOxidative cleavageCarboxylic acid (KMnO4/H+)

Characterization Techniques

Structural confirmation relies on:

  • NMR spectroscopy : Proton and carbon NMR to identify aromatic protons, amide NH, and sulfur-containing groups .

  • Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ = 621.7 for analogous compounds) .

  • IR spectroscopy : Detection of amide (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹).

Limitations and Challenges

  • Synthetic complexity : Multi-component assembly requires precise control of reaction steps to avoid side reactions.

  • Stability : Sensitive functional groups (e.g., sulfanyl, amide) may degrade under harsh conditions, necessitating mild reaction protocols .

Note: The target compound was not explicitly found in the provided sources, but the analysis is extrapolated from structurally similar quinazoline derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions that may include cyclization and functionalization processes. Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity against specific targets.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinazoline and furan compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Antimicrobial Activity

Certain derivatives of quinazoline-based compounds have demonstrated antimicrobial properties against various pathogens. The presence of the furan and pyridine rings may enhance the interaction with microbial targets, potentially leading to effective treatments for infections .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for specific enzymes involved in disease pathways. For example, its ability to interact with kinases or other enzyme targets could make it a candidate for drug development in conditions such as cancer or inflammatory diseases .

Case Studies

  • Anticancer Activity in Cell Lines : A study evaluated several quinazoline derivatives against MCF-7 and HCT116 cell lines, revealing that certain modifications led to improved IC50 values compared to standard chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) highlighted how variations in the sulfanyl side chain affected potency.
  • Inhibitory Effects on Enzymes : Research has indicated that compounds similar to N-[(furan-2-yl)methyl]-4-oxo-3-pentyl can inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition could be leveraged to develop targeted cancer therapies.
  • Antimicrobial Studies : Investigations into the antimicrobial efficacy of quinazoline derivatives showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyridine groups may enhance binding affinity and specificity through additional interactions such as hydrogen bonding or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-yl-Formamide: This compound shares the furan and pyridine groups but has a different core structure.

    Functionalized β-lactams based on (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: This compound also contains a furan ring but differs in its overall structure and functional groups.

Uniqueness

N-[(furan-2-yl)methyl]-4-oxo-3-pentyl-2-{[(pyridin-4-yl)methyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with furan and pyridine groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Q & A

Q. What are the established synthetic routes for this compound, and how can experimental parameters be optimized?

The synthesis of this quinazoline derivative involves multi-step heterocyclic assembly. Key steps include:

  • Palladium-catalyzed cyclization : Nitroarene intermediates are cyclized using formic acid derivatives as CO surrogates to form the quinazoline core .
  • Thioether linkage : The pyridinylmethyl sulfanyl group is introduced via nucleophilic substitution under inert conditions .
  • Carboxamide coupling : Furan-2-ylmethyl and pentyl groups are appended via amidation reactions using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization involves adjusting catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), reaction temperature (80–120°C), and solvent polarity (DMF or THF) to improve yields .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR confirm substituent connectivity, with characteristic shifts for the furan (δ 6.3–7.4 ppm) and pyridine (δ 8.1–8.6 ppm) protons .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolves conformational details of the dihydroquinazoline ring and thioether bond geometry .
  • HPLC : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity and mechanism of action?

  • In vitro assays :
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with EC₅₀ values compared to controls like doxorubicin .
    • Target identification : Use pull-down assays with biotinylated analogs and LC-MS/MS to identify binding proteins .
    • Apoptosis studies : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Q. How should contradictions in biological data (e.g., varying IC₅₀ across studies) be addressed?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Solubility checks : Verify compound solubility in DMSO/PBS using dynamic light scattering to exclude aggregation artifacts .
  • Metabolic stability : Test hepatic microsome stability (e.g., human/rat liver microsomes) to account for species-specific degradation .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide analog design .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What methodologies assess chemical stability and degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
  • LC-MS/MS analysis : Identify degradation products (e.g., quinazoline ring oxidation or thioether cleavage) .
  • Accelerated stability testing : Store at 25°C/60% RH for 6 months with periodic sampling .

Q. How can SAR studies optimize this compound for selective target engagement?

  • Substituent variation : Replace the pentyl chain with branched alkyl groups to modulate lipophilicity (clogP 2.5–4.0) .
  • Bioisosteric replacement : Substitute the furan ring with thiophene or pyrazole to enhance metabolic resistance .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

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